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Compound of Interest

Compound Name: Epetraborole hydrochloride

Cat. No.: B560076

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on the activity of epetraborole hydrochloride
against Mycobacterium species. It is important to note at the outset that while initial interest
may have included Mycobacterium tuberculosis, the primary target of epetraborole is the
leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This is in
contrast to the frontline tuberculosis drug isoniazid, which targets the mycobacterial enoyl-ACP
reductase, InhA.[4][5] The majority of recent research and clinical development for epetraborole
has consequently focused on its potent activity against non-tuberculous mycobacteria (NTM),
particularly Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][6][7][8]
This paper will present the available data for epetraborole’'s activity against M. tuberculosis
while also providing a comprehensive overview of its more significant activity against NTM.

In Vitro Activity of Epetraborole

Epetraborole has demonstrated potent in vitro activity against a range of mycobacterial
species. The following tables summarize the minimum inhibitory concentration (MIC) data from
various studies.

Table 1: In Vitro Activity of Epetraborole against Mycobacterium tuberculosis
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Strain MIC (pg/mL)

Notes Reference

M. tuberculosis
H37Rv

0.46 (MIC90)

Compared to M.
abscessus MIC90 of [6]
0.063 pg/mL

Table 2: In Vitro Activity of Epetraborole against Non-Tuberculous Mycobacteria (NTM)
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Species/Str  MIC Range MIC50 MIC90
. Notes Reference
ain (ng/mL) (ng/mL) (ng/mL)
Activity
M. abscessus against
0.014-0.11 - - [7][8]
complex reference
strains.
Large panel
of recent
M. abscessus ) )
] 0.03-0.25 0.06 0.12 international [8]
(147 isolates) o
clinical
isolates.
Recent
M. avium
clinical
complex (110 0.25-16 2 4 ) 9]
isolates from
isolates)
Japan.
Used in a
) chronic
M. avium
- - - mouse [2]
2285R . .
infection
model.
Usedin a
M. chronic
intracellulare - - - mouse [2]
1956 infection
model.
Used in a
M. chronic
intracellulare - - - mouse [2]
DNAO00055 infection
model.
M. - - - Used in a [2]
intracellulare chronic
DNAOO111 mouse
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infection
model.

In Vivo Efficacy of Epetraborole

Animal models have been crucial in evaluating the in vivo potential of epetraborole against

mycobacterial infections.

Table 3: In Vivo Efficacy of Epetraborole in Mouse Models

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Mycobacteriu Dosing Efficacy
. Mouse Model . Reference

m Species Regimen Outcome
1-log reduction in
lung CFU,

M. abscessus C3HeB/FelJ 300 mg/kg [7]
comparable to
clarithromycin.

CFU reductions
ranging from 2 -
4.8 log10
M. avium compared to
200 mg/kg PO

complex (5 C57BL/6 oD controls. [2]

strains) Combination with
SOC increased
killing by 1.4 -
3.0 log10 CFU.
Gradual

M. abscessus (3 25 and 50 mg/kg  reduction in lung

_ C3HeB/FeJ [10]

isolates) PO QD Mab burden over
4 weeks.

o AN12855 (InhA
Not explicitly o
inhibitor) at 100
. stated for
M. tuberculosis mg/kg was more
C3HeB/FeJ Epetraborole [11]

Erdman

(AN12855 data

available)

effective than
isoniazid at 25
mg/kg.[11]

Mechanism of Action

Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), a critical

enzyme in protein synthesis.[3] This mechanism involves the formation of an adduct with

tRNALeu within the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting

protein synthesis.[7]
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Caption: Mechanism of action of Epetraborole.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of epetraborole is determined using broth microdilution methods according
to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Prepare standardized
mycobacterial inoculum

l

Perform 2-fold serial dilutions
of Epetraborole in microtiter plate

'

Inoculate microtiter plate wells
with bacterial suspension

'

Incubate plates at 37°C

:

Read plates visually or with a
spectrophotometer for growth

MIC is the lowest concentration
with no visible growth

Click to download full resolution via product page

Caption: Workflow for MIC determination.

Detailed Steps:
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» Bacterial Culture:Mycobacterium species are cultured in appropriate broth (e.g., Middlebrook
7H9) to mid-log phase.

e Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5
x 105 CFU/mL).

» Drug Dilution: Epetraborole is serially diluted in a 96-well microtiter plate.
¢ Inoculation: Each well is inoculated with the standardized bacterial suspension.

 Incubation: Plates are incubated at 37°C for a specified period (e.g., 7-14 days for slow-
growing mycobacteria).

e MIC Reading: The MIC is determined as the lowest concentration of the drug that completely
inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic Infection

The efficacy of epetraborole in a chronic mouse lung infection model is a key preclinical
assessment.
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Infect mice with an aerosolized
suspension of Mycobacterium

'

Allow infection to establish
(e.g., 4 weeks)

'

Randomize mice into treatment groups:
- Vehicle control
- Epetraborole
- Standard of care

'

Administer daily oral treatment
for a defined period (e.g., 4-8 weeks)

'

Euthanize mice and harvest lungs

'

Homogenize lungs and plate serial
dilutions on agar

'

Incubate plates and count
Colony Forming Units (CFUSs)

Compare CFU counts between

treatment groups

End
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Caption: Workflow for in vivo efficacy testing.
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Detailed Steps:

e Aerosol Infection: Mice (e.g., C57BL/6 or C3HeB/FeJ) are infected with a low-dose aerosol
of a virulent Mycobacterium strain to establish a pulmonary infection.

o Chronic Phase: The infection is allowed to progress to a chronic state, typically over several
weeks.

o Treatment Initiation: Mice are randomized into treatment and control groups. Treatment is
administered orally once daily.

» Monitoring: Body weight and clinical signs are monitored throughout the study.

» Bacterial Load Determination: At specified time points, subsets of mice are euthanized, and
their lungs are aseptically removed, homogenized, and plated on selective agar to determine
the bacterial load (CFU).

o Data Analysis: The efficacy of the treatment is determined by comparing the lung CFU
counts between the treated and control groups.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in mice have been conducted to determine the exposures achieved
with different dosing regimens.[10][12] The pharmacokinetic/pharmacodynamic (PK/PD) driver
of epetraborole has been identified as the total drug exposure (AUC) rather than the peak
concentration (Cmax) or time above MIC.[12] In a hollow fiber system model of tuberculosis, an
AUCO0-24/MIC ratio of 327.1 was identified as the optimal exposure target for M. tuberculosis
killing.[13][14] However, Monte Carlo simulations suggested that achieving this target in a
clinical setting for TB might be challenging from a safety perspective.[13]

Clinical Development

Epetraborole is currently in clinical development for the treatment of treatment-refractory MAC
lung disease.[15][16] A Phase 2/3 study (NCT05327803) has been underway to evaluate the
efficacy and safety of epetraborole in combination with an optimized background regimen.[15]
[16] While the trial was terminated due to insufficient efficacy in sputum culture conversion, the
drug was generally well-tolerated.[17]
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Conclusion

Epetraborole hydrochloride is a novel benzoxaborole with a unique mechanism of action
targeting bacterial leucyl-tRNA synthetase. While it exhibits some in vitro activity against M.
tuberculosis, its most potent activity is against NTM, particularly M. abscessus and MAC.
Preclinical in vivo studies have demonstrated its efficacy in reducing mycobacterial burden in
the lungs. The ongoing clinical development for NTM lung disease highlights the potential of
epetraborole as a new therapeutic option for these difficult-to-treat infections. Further research
is warranted to fully elucidate its potential role in the treatment of various mycobacterial
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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